N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]butanamide
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Overview
Description
N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]butanamide is a complex organic compound with the molecular formula C12H12Cl3N3O6. It is characterized by the presence of trichloro, dinitrophenoxy, and butanamide functional groups. This compound is often used in early discovery research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]butanamide typically involves the reaction of 2,4-dinitrophenol with 2,2,2-trichloroethylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phenoxy linkage. The resulting intermediate is then reacted with butanoyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise temperature and pressure control to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]butanamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]butanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]butanamide involves its interaction with specific molecular targets. The trichloroethyl group can interact with nucleophilic sites in biomolecules, leading to potential biological effects. The nitro groups can undergo redox reactions, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-trichloro-1-(2,4-dinitroanilino)ethyl)butanamide: Similar in structure but with an anilino group instead of a phenoxy group.
2-phenyl-N-(2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl)acetamide: Contains a phenyl group and an acetamide moiety.
N-(2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl)butanamide: Contains additional chlorine atoms on the phenoxy group.
Uniqueness
N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]butanamide is unique due to its specific combination of trichloro, dinitrophenoxy, and butanamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12Cl3N3O6 |
---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]butanamide |
InChI |
InChI=1S/C12H12Cl3N3O6/c1-2-3-10(19)16-11(12(13,14)15)24-9-5-4-7(17(20)21)6-8(9)18(22)23/h4-6,11H,2-3H2,1H3,(H,16,19) |
InChI Key |
GQVRDTOLEUVGMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C(Cl)(Cl)Cl)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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